RL-6-Me-7-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RL-6-Me-7-OH involves the reduction of lumazine across the C-6,C-7-double bond and substitution with a hydroxymethyl group at C-6 and a 1-D-ribityl group at N-8 . The reaction conditions typically involve the use of reducing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
RL-6-Me-7-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
RL-6-Me-7-OH has several scientific research applications, including:
Mechanism of Action
RL-6-Me-7-OH exerts its effects by activating MAIT cells. These cells recognize the compound through the major histocompatibility complex class I-related protein (MR1). The activation of MAIT cells leads to the release of cytokines and other immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to RL-6-Me-7-OH include:
7-Hydroxy-6-methyl-8-ribityl lumazine: A closely related compound with similar structural features.
Lumazine derivatives: Various derivatives of lumazine that share the pteridine moiety.
Uniqueness
This compound is unique due to its specific ability to activate MAIT cells, which distinguishes it from other lumazine derivatives .
Properties
Molecular Formula |
C12H16N4O7 |
---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione |
InChI |
InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m0/s1 |
InChI Key |
QCYVUUAIJUUUPI-BBVRLYRLSA-N |
SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |
Isomeric SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |
Synonyms |
6-methyl-7-hydroxyribolumazine 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine Masuda's Compound V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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